

Differential Gene Expression in Response to Vitamin D2 Versus D3: A Comparative Guide

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Compound of Interest

Compound Name: Vitamin D3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential gene expression profiles induced by vitamin D2 and **vitamin D3**. The information is based on experimental data from recent transcriptomic studies, offering insights for research and therapeutic development.

Executive Summary

While often used interchangeably, vitamin D2 (ergocalciferol) and **vitamin D3** (cholecalciferol) elicit distinct transcriptional responses in human and animal models. Recent studies leveraging microarray and RNA-sequencing technologies have revealed that while there is an overlap in the genes they regulate, a significant portion of the transcriptome is uniquely affected by each form of vitamin D. Notably, **vitamin D3** appears to influence a broader range of genes, particularly those involved in the immune system, with some studies suggesting it has a more potent effect on gene regulation compared to vitamin D2.

Quantitative Data Summary

The following tables summarize the quantitative data on differentially expressed genes (DEGs) from key comparative studies.

Table 1: In Vivo Human Blood Transcriptome Analysis

This table summarizes data from a 12-week randomized controlled trial in healthy women receiving daily supplementation.

| Parameter | Vitamin D2 | Vitamin D3 | Common to Both | Reference |
|------------------------------|------------|------------|----------------|---|
| Total Down-regulated DEGs | 318 | 558 | 102 | [1] |
| Uniquely Down-regulated DEGs | 216 (28%) | 456 (59%) | N/A | [1] [2] |
| Common Down-regulated DEGs | N/A | N/A | 102 (13%) | [1] [2] |

Data represents differentially expressed genes in the white European cohort, excluding genes also differentially expressed in the placebo group.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Rat Oligodendrocyte Precursor Cell (CG4) Transcriptome Analysis

This table presents data from an in-vitro study on a rat cell line, examining the effects at different time points.

| Time Point | Parameter | Vitamin D2 | Vitamin D3 | Reference |
|----------------------|-----------------------|------------|---|---|
| 24 hours | Total DEGs Influenced | 574 | 1272 | [3] |
| Down-regulated Genes | 139 | 664 | [3] [4] | |
| Up-regulated Genes | 435 | 608 | [3] | |
| 72 hours | Total DEGs Influenced | ~4500 | ~4500 | [3] [4] |

At 72 hours, the effects of vitamin D2 and D3 on gene expression were broadly similar.[\[3\]](#)

Table 3: In Vitro Human Peripheral Blood Mononuclear Cells (PBMCs) Transcriptome Analysis

This table shows the number of target genes identified after 24 hours of stimulation with saturating concentrations of vitamin D metabolites.

| Vitamin D Metabolite | Up-regulated Genes | Down-regulated Genes | Total Target Genes | Reference |
|---------------------------|--------------------|----------------------|--------------------|---------------------|
| 25(OH)D2 | 67 | 318 | 385 | [5] |
| 25(OH)D3 | 98 | 267 | 365 | [5] |
| 1,25(OH)2D3 (Active Form) | 75 | 238 | 313 | [5] |

At supra-physiological concentrations, 25(OH)D2 and 25(OH)D3 regulate a comparable number of genes.[\[5\]](#)

Key Experimental Protocols

In Vivo Human Blood Transcriptome Study

- Study Design: A randomized, double-blind, placebo-controlled trial was conducted over 12 weeks during the winter.[\[6\]](#)[\[7\]](#)
- Participants: Healthy white European and South Asian women were recruited.[\[6\]](#)[\[7\]](#)
Transcriptome analysis was performed on a subset of 97 participants.[\[1\]](#)[\[6\]](#)
- Intervention: Participants received a daily dose of 15 µg of vitamin D2, **vitamin D3**, or a placebo.[\[1\]](#)[\[8\]](#)
- Sample Collection: Blood samples were collected at baseline and at the 12-week endpoint.
[\[1\]](#)
- Gene Expression Analysis:
 - Total RNA was extracted from whole blood.

- Gene expression was analyzed using Agilent whole human genome 8x60k microarrays.
- Differential gene expression was determined by comparing baseline and 12-week data for each participant.[\[1\]](#)[\[6\]](#)

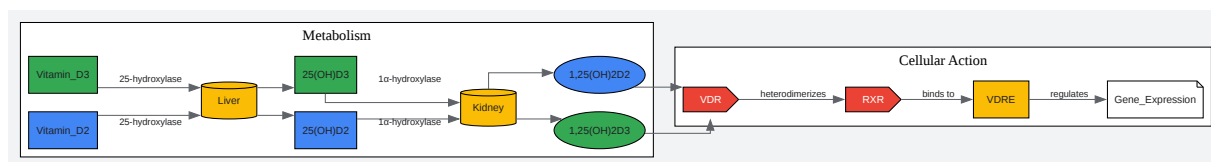
In Vitro Rat Oligodendrocyte Precursor Cell Study

- Cell Line: The CG4 rat oligodendrocyte precursor cell line was used.[\[3\]](#)
- Treatment: Differentiating CG4 cells were treated with 100 nM of either vitamin D2 or **vitamin D3**.[\[3\]](#)
- Time Points: Samples were collected at 24 hours and 72 hours post-treatment.[\[3\]](#)
- Gene Expression Analysis:
 - RNA was extracted from the cells.
 - Gene expression was quantified using Agilent DNA microarrays.
 - Differential expression was determined using the LIMMA package in R.[\[3\]](#)

Signaling Pathways and Workflows

Vitamin D Signaling Pathway

The canonical vitamin D signaling pathway involves the binding of the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)₂D), to the Vitamin D Receptor (VDR). While both D2 and D3 are precursors to their respective active forms, their metabolic pathways and binding affinities to transport proteins differ, which may contribute to the observed differences in gene expression.[\[9\]](#)[\[10\]](#)

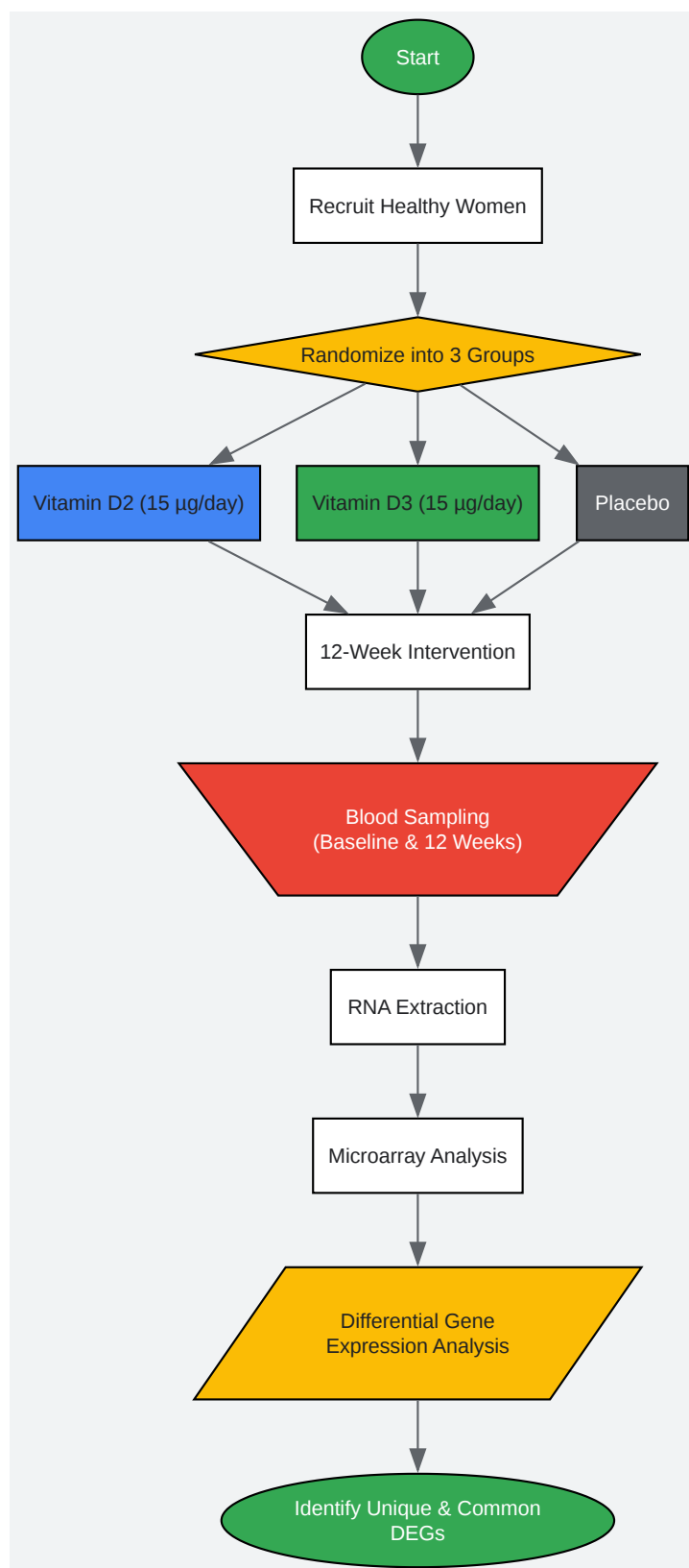


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Caption: Generalized Vitamin D metabolic and signaling pathway.

Experimental Workflow for Human Transcriptome Analysis

The following diagram illustrates the workflow of the in vivo human study comparing vitamin D2 and D3 supplementation.



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Caption: Workflow of the human supplementation trial.

Discussion of Findings

The presented data consistently demonstrate that vitamins D2 and D3 have both overlapping and distinct effects on gene expression.[1][3]

- **Potency and Specificity:** In the in vitro study on rat cells, **vitamin D3** showed a more potent effect at the 24-hour mark, influencing more than double the number of genes compared to vitamin D2.[3] The in vivo human study also revealed that **vitamin D3** uniquely down-regulated a larger proportion of genes than vitamin D2.[1][2]
- **Immune System Modulation:** A key finding from the human blood transcriptome study is the differential impact on immune-related genes.[1][6][8] **Vitamin D3** supplementation was found to have a stimulatory effect on gene expression associated with type I and type II interferon activity, which is crucial for the innate immune response to viral and bacterial infections.[1][8][11] This effect was not observed with vitamin D2.[1] Furthermore, **vitamin D3** tended to down-regulate genes involved in both the innate and adaptive immune systems, potentially shifting the immune response towards a more tolerogenic state.[7][8][12]
- **Metabolic Differences:** The differences in gene expression may stem from variations in the metabolism and transport of D2 and D3. Vitamin D2 and its metabolites have a lower binding affinity for the vitamin D binding protein (DBP) compared to their D3 counterparts, which can lead to faster clearance.[1][13]

Conclusion

The evidence strongly suggests that vitamins D2 and D3 are not biologically equivalent and their differential effects on gene expression, particularly within the immune system, warrant further investigation. For researchers and drug development professionals, these findings underscore the importance of specifying the form of vitamin D used in studies and considering that D3 may have more significant immunomodulatory effects. Future research should continue to explore the specific pathways and functional outcomes associated with the unique sets of genes regulated by each vitamin.

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